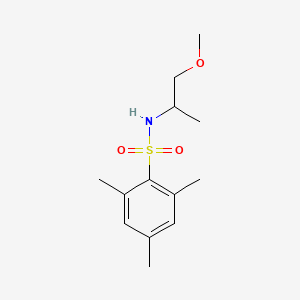

N-(1-methoxypropan-2-yl)-2,4,6-trimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1-methoxypropan-2-yl)-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3S/c1-9-6-10(2)13(11(3)7-9)18(15,16)14-12(4)8-17-5/h6-7,12,14H,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWGJZFMESDRMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)COC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1-methoxypropan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification process involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemical Properties and Structure

N-(1-methoxypropan-2-yl)-2,4,6-trimethylbenzenesulfonamide can be characterized by its molecular formula and its structure which features a sulfonamide functional group attached to a trimethylbenzene moiety. The methoxypropan-2-yl group enhances its solubility and bioavailability, making it suitable for various pharmaceutical applications.

Inhibition of Kinases

One of the primary applications of this compound is as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK12 and CDK7. These kinases play crucial roles in cell cycle regulation and transcriptional control. Inhibiting these kinases can lead to the suppression of cancer cell proliferation:

- Mechanism of Action : The compound selectively binds to specific cysteine residues in CDK12 and CDK7, leading to their inhibition. This action can induce apoptosis in cancer cells, making it a potential therapeutic agent for treating various cancers .

Treatment of Proliferative Diseases

The compound has shown promise in treating proliferative diseases such as cancers and autoimmune disorders. Its ability to inhibit protein kinases involved in cell growth pathways allows it to be utilized in therapeutic compositions aimed at managing these conditions:

- Clinical Implications : Research indicates that compounds like this compound can be formulated into pharmaceutical compositions for the treatment of diseases characterized by excessive cell proliferation .

Case Study 1: Cancer Treatment

In a study evaluating the efficacy of various CDK inhibitors, this compound demonstrated significant cytotoxic effects on neuroblastoma cells. The study utilized cell viability assays to measure the impact of the compound on cell growth:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.3 | Neuroblastoma |

This data suggests that the compound effectively inhibits the growth of neuroblastoma cells at relatively low concentrations .

Case Study 2: Inflammatory Diseases

Another application explored is the use of this compound in treating inflammatory diseases such as rheumatoid arthritis. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines by targeting specific signaling pathways associated with inflammation:

| Disease | Mechanism | Result |

|---|---|---|

| Rheumatoid Arthritis | Inhibition of IL-1 signaling | Reduced cytokine levels |

The findings indicate potential for developing anti-inflammatory therapies based on this compound .

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamides

Structural and Functional Group Analysis

The following sulfonamides are compared based on substituent variations and their implications:

Key Observations:

- Target Compound : The methoxy group increases lipophilicity, while the branched propan-2-yl chain introduces steric effects. The trimethylbenzene sulfonyl group provides rigidity and electron-withdrawing characteristics.

- Compound 62: The hydroxy and benzyl groups enhance polarity and hydrogen-bonding capacity, which may influence solubility and biological target interactions.

Biological Activity

N-(1-methoxypropan-2-yl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in various biological studies due to its potential therapeutic effects. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C13H19NO2S

- Molecular Weight : 253.36 g/mol

Structural Features

- The presence of the sulfonamide group (-SO2NH2) is significant for its biological activity.

- The methoxypropan-2-yl moiety may influence its solubility and interaction with biological targets.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Studies have shown that compounds with sulfonamide groups can act as inhibitors of various cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and proliferation.

Antiproliferative Effects

Research indicates that this compound may possess antiproliferative properties , particularly against cancer cell lines. The mechanism involves the inhibition of CDK activity, leading to cell cycle arrest and apoptosis.

Case Study: Jurkat T-Cell Line

A study conducted on Jurkat T-cell acute lymphoblastic leukemia (T-ALL) cells demonstrated the following:

| Treatment | Concentration | Cell Viability (%) | Notes |

|---|---|---|---|

| Control | - | 100 | Baseline |

| Compound A | 200 nM | 40 | Significant reduction in viability |

| Compound A | 1 mM | 10 | Nearly complete inhibition |

The results suggest that this compound can effectively reduce cell viability in a concentration-dependent manner.

Inhibition of Kinases

The compound's ability to inhibit kinases has been highlighted in several studies. For instance, it has been shown to inhibit CDK12 and CDK13, which are involved in the transcriptional regulation of genes associated with cancer proliferation.

Table: Inhibition Profile of Kinases

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects. This compound has been assessed for its toxicity profile:

Summary of Toxicity Data

Q & A

Q. What are the common synthetic routes for N-(1-methoxypropan-2-yl)-2,4,6-trimethylbenzenesulfonamide?

The synthesis typically involves multi-step organic reactions, including sulfonylation of amines with 2,4,6-trimethylbenzenesulfonyl chloride. For example, substitution reactions between chiral amines (e.g., (1S,2S)-diaminocyclohexane) and sulfonyl chlorides in dichloromethane (CHCl) at controlled temperatures (e.g., 273 K) are common. Post-reaction purification via column chromatography (hexane/ethyl acetate gradients) ensures high purity .

Key Steps :

- Sulfonylation : Reacting amines with 2,4,6-trimethylbenzenesulfonyl chloride under anhydrous conditions.

- Purification : Silica gel chromatography to isolate the product.

- Crystallization : Slow evaporation from solvents like CHCl for structural analysis .

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., gauche orientation of substituents around the sulfonamide S–N bond) .

- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity (e.g., methyl group signals at δ 2.24–2.66 ppm) .

- IR Spectroscopy : Identifies sulfonamide S=O stretches (1331–1186 cm) and NH stretches (~3277 cm) .

Table 1 : Common Characterization Techniques

| Technique | Application | Example from Evidence |

|---|---|---|

| X-ray Crystallography | Confirms absolute stereochemistry (Flack parameter) | |

| H NMR | Verifies methyl group integration | |

| IR | Detects functional groups (S=O, NH) |

Advanced Research Questions

Q. How can enantioselective synthesis of this sulfonamide be optimized for chiral purity?

Palladium-catalyzed N-allylation using chiral ligands (e.g., phosphinooxazoline) enables enantioselective synthesis. Key parameters include:

- Catalyst Loading : 5–10 mol% Pd for high turnover.

- Solvent Choice : Tetrahydrofuran (THF) or toluene for improved stereocontrol.

- Temperature : Sub-ambient conditions (−20°C) to minimize racemization .

Data Contradiction Note : While uses low-temperature substitution reactions, achieves higher enantiomeric excess (ee) via catalytic methods. Method selection depends on target ee and scalability .

Q. What strategies address challenges in crystallizing sulfonamide derivatives for structural studies?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility, while gradual evaporation promotes crystal growth.

- Hydrogen Bond Engineering : Introducing N–H⋯O/N interactions (e.g., via amine substituents) stabilizes supramolecular chains, as seen in gauche-oriented cyclohexyl-phenyl systems .

- Chiral Resolutions : Use of enantiopure diamines (e.g., (1S,2S)-diaminocyclohexane) avoids racemic mixtures, simplifying crystallization .

Q. How can conflicting biological activity data for sulfonamide analogs be resolved?

- Kinetic Studies : Measure IC values under standardized assays (e.g., enzyme inhibition).

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., difluoromethoxy vs. chloro groups) on target binding .

- Computational Modeling : Molecular docking to predict interactions with biological targets (e.g., enzymes, receptors) .

Table 2 : Pharmacological Evaluation Parameters

| Parameter | Method | Example from Evidence |

|---|---|---|

| IC | Enzyme inhibition assays | |

| Binding Affinity | Surface plasmon resonance (SPR) | |

| Metabolic Stability | Microsomal incubation + LC-MS analysis |

Q. What are the applications of this compound in coordination chemistry?

The sulfonamide moiety acts as a polydentate ligand, forming complexes with transition metals (e.g., Fe, Co). For example, N,N',N''-nitrilotris(ethane-2,1-diyl) derivatives stabilize tetrahedral geometries in metal-organic frameworks (MOFs), enabling studies on magnetic anisotropy .

Key Design Considerations :

- Ligand Rigidity : Bulky 2,4,6-trimethylphenyl groups minimize Jahn-Teller distortions.

- Donor Sites : Sulfonamide O and N atoms coordinate metals, while CH groups enhance steric shielding .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.